1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one
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Overview
Description
1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system, and an ethanone group attached to a phenyl ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,3-triazoles, often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in antimicrobial, anticancer, and anti-inflammatory responses .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Compounds with similar triazolopyrimidine structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and dipole-dipole interactions, facilitated by the nitrogen atoms in the triazole ring .
Cellular Effects
Similar compounds have demonstrated significant influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the phenyl ring: This step involves coupling reactions such as Suzuki or Heck coupling to attach the phenyl ring to the triazolopyrimidine core.
Formation of the ethanone group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and solvents (e.g., ethanol, dichloromethane).
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one can be compared with other triazolopyrimidine derivatives, such as:
1-[3-[(3-Methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-[3-[(3-Propyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone: Similar structure but with a propyl group instead of an ethyl group.
1-[3-[(3-Butyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[3-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-3-20-14-12(18-19-20)13(15-8-16-14)17-11-6-4-5-10(7-11)9(2)21/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLYENGBZQTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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